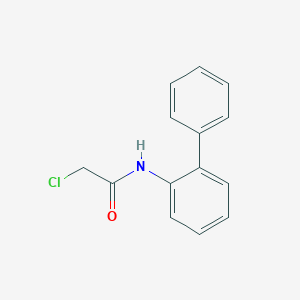

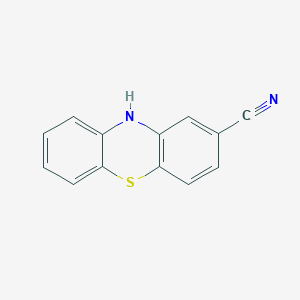

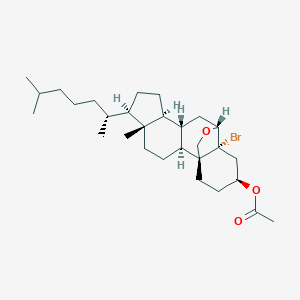

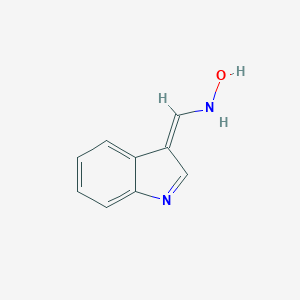

![molecular formula C26H31ClN2O2 B030748 4-(4-((4'-氯-4,4-二甲基-3,4,5,6-四氢-[1,1'-联苯]-2-基)甲基)哌嗪-1-基)苯甲酸 CAS No. 1044598-91-5](/img/structure/B30748.png)

4-(4-((4'-氯-4,4-二甲基-3,4,5,6-四氢-[1,1'-联苯]-2-基)甲基)哌嗪-1-基)苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to achieve high optical purity and specific pharmacological properties. For example, optically active derivatives with significant pharmacological effects, such as antihypertensive effects, have been synthesized through steps involving optical resolution and specific reagent interactions (Ashimori et al., 1991). These synthesis processes highlight the intricate methods required to produce compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid often features complex arrangements and bonding patterns. For instance, crystal structure analysis of related compounds reveals specific conformational characteristics, such as chair conformations of piperazine rings and specific dihedral angles, which are crucial for their biological activity (Faizi et al., 2016). These structural analyses are essential for understanding the compound's interaction with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often determined by their functional groups and molecular structure. For example, the synthesis of derivatives through nucleophilic substitution reactions showcases the chemical reactivity of the parent compound (Mishra & Chundawat, 2019). These reactions not only extend the chemical diversity of the parent compound but also influence its pharmacological properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's pharmacokinetic profile and its formulation. Studies on compounds with similar structures provide insights into how these physical properties are influenced by molecular modifications and environmental conditions (Jasinski et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are critical for the development of pharmacologically active compounds. For instance, the oxidative metabolism of similar compounds involves various enzymes, revealing complex metabolic pathways that affect their pharmacological efficacy and safety (Hvenegaard et al., 2012).

科学研究应用

DNA 结合和细胞成像

- DNA 小沟结合: 该化合物是双苯并咪唑家族的衍生物,类似于 Hoechst 33258,以其与双链 B-DNA 小沟的强结合而闻名,特别是富含 AT 的序列。由于其能够轻松进入细胞,因此被广泛用作荧光 DNA 染料。Hoechst 衍生物,包括类似化合物,用于植物细胞生物学中的染色体和核染色、核 DNA 含量值分析(流式细胞术)和植物染色体的分析。这些衍生物还可用作放射保护剂和拓扑异构酶抑制剂,表明它们在合理药物设计和作为研究 DNA 序列识别和结合的模型系统中具有潜力 (Issar & Kakkar, 2013).

神经药理学

- 多巴胺受体相互作用: 类似的化合物,特别是具有芳基环烷基胺结构的化合物,如苯基哌啶和哌嗪,在几种抗精神病药物中都有指征。据报道,具有芳基烷基取代基的这些结构改善了在 D2 样受体上的结合亲和力的效力和选择性。该论文探讨了药效基团对这些药物的效力和选择性的贡献,表明在神经精神疾病治疗的开发中发挥了作用 (Sikazwe et al., 2009).

药物化学和药物开发

抗分枝杆菌活性

哌嗪及其类似物,包括像所讨论化合物这样的化合物,具有多功能的药物支架,并且是具有多种药理活性的许多药物的核心部分。具体而言,基于哌嗪的化合物已显示出对结核分枝杆菌的显着活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。该综述强调了哌嗪作为抗结核分子中一个组成部分的重要性,突出了其在有效抗分枝杆菌药物的设计、原理和构效关系中的作用 (Girase et al., 2020).

有机锡(IV)配合物抗结核研究

该综述强调了有机锡配合物的抗结核活性。具有有机锡部分的化合物,如查询化合物中的化合物,针对结核分枝杆菌 H37Rv 进行了仔细审查。研究表明,有机锡配合物的抗结核活性受配体环境、连接到锡的有机基团和化合物的结构的影响 (Iqbal, Ali, & Shahzadi, 2015).

哌嗪衍生物的治疗应用

哌嗪是药物设计中一个多功能的支架,存在于具有各种治疗用途的药物中,如抗精神病药、抗组胺药、抗抑郁药、抗癌药等。对哌嗪核上的取代模式的修饰显着影响了所得分子的药用潜力。这篇综合综述涵盖了带有哌嗪实体的各种分子设计,提供了广泛的治疗概况,并提倡对哌嗪基序进行进一步的治疗研究 (Rathi, Syed, Shin, & Patel, 2016).

抗真菌和抗菌活性

- 胡椒属植物中提取的抗真菌化合物: 该综述记录了从胡椒属植物中分离的化合物的化学结构和抗真菌活性。这些化合物包括各种分子结构,其中一些可能作为潜在药物或农业杀菌剂开发的先导。该综述提出了胡椒衍生物的潜在应用,包括类似于查询化合物的化合物,在解决真菌相关问题方面 (Xu & Li, 2011).

未来方向

属性

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN2O2/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31/h3-10H,11-18H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZBOOYFIKNESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648576 | |

| Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid | |

CAS RN |

1044598-91-5 | |

| Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

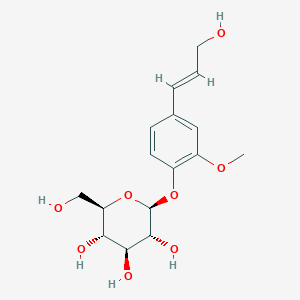

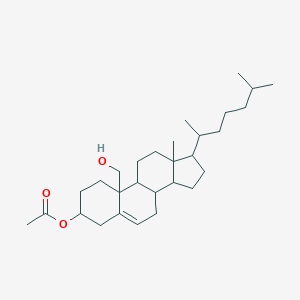

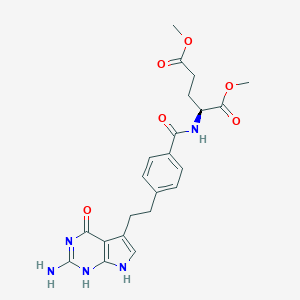

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)